(3,3-Difluorocyclobutyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,3-Difluorocyclobutyl)methanesulfonamide” is a chemical compound with the molecular formula C5H9F2NO2S . It has a molecular weight of 185.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9F2NO2S/c6-5(7)1-4(2-5)3-11(8,9)10/h4H,1-3H2,(H2,8,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Conformation and Self-association in Solution
Research has explored the structural characteristics and self-association behaviors of related sulfonamide compounds in solution, providing insight into their chemical interactions and stability. For example, the study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed its ability to form cyclic dimers in inert solvents, indicating potential applications in molecular recognition and self-assembling materials (Sterkhova, Moskalik, & Shainyan, 2014).
Chemoselective N-Acylation Reagents
Sulfonamide derivatives have been developed as chemoselective N-acylation reagents, highlighting their utility in synthetic organic chemistry for the selective functionalization of amine groups. This chemoselectivity is crucial for creating complex molecules with high specificity, impacting drug discovery and materials science (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Electrolyte Additives for Lithium-ion Batteries
Compounds structurally related to (3,3-Difluorocyclobutyl)methanesulfonamide have been investigated as electrolyte additives to enhance the performance of lithium-ion batteries. These studies focus on improving the interfacial stability between the cathode and the electrolyte, which is essential for developing batteries with longer lifespans and higher capacities (Huang, Zheng, Fang, Pan, Wang, & Wu, 2018).
Catalysts in Organic Synthesis
Research into the catalytic applications of sulfonamide compounds has unveiled their potential in facilitating various organic reactions. For instance, methanesulfonamide and its derivatives have been utilized in Pd-catalyzed cross-coupling reactions, offering a safer and more efficient pathway to synthesize complex organic molecules, which is beneficial for pharmaceuticals and agrochemicals production (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Microbial Metabolism and Environmental Impact
Sulfonamide compounds, including methanesulfonic acid, play a role in the biogeochemical cycling of sulfur, highlighting their environmental significance. These compounds are metabolized by various aerobic bacteria, indicating their potential impact on microbial ecology and sulfur cycling in ecosystems (Kelly & Murrell, 1999).
Safety and Hazards
The safety information available indicates that “(3,3-Difluorocyclobutyl)methanesulfonamide” should be handled with caution. The compound has been assigned the signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2S/c6-5(7)1-4(2-5)3-11(8,9)10/h4H,1-3H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXSEVVBUGDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.